Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate
Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate
Brand Name:
Vulcanchem
CAS No.:
172648-06-5
VCID:
VC20900487
InChI:
InChI=1S/C14H15NO5S/c1-2-19-12(16)8-20-10-5-3-9(4-6-10)7-11-13(17)15-14(18)21-11/h3-6,11H,2,7-8H2,1H3,(H,15,17,18)
SMILES:
CCOC(=O)COC1=CC=C(C=C1)CC2C(=O)NC(=O)S2
Molecular Formula:
C14H15NO5S
Molecular Weight:
309.34 g/mol
Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate
CAS No.: 172648-06-5
Cat. No.: VC20900487
Molecular Formula: C14H15NO5S
Molecular Weight: 309.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 172648-06-5 |
|---|---|
| Molecular Formula | C14H15NO5S |
| Molecular Weight | 309.34 g/mol |
| IUPAC Name | ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate |
| Standard InChI | InChI=1S/C14H15NO5S/c1-2-19-12(16)8-20-10-5-3-9(4-6-10)7-11-13(17)15-14(18)21-11/h3-6,11H,2,7-8H2,1H3,(H,15,17,18) |
| Standard InChI Key | SBQJZHNPSUHSAO-UHFFFAOYSA-N |
| SMILES | CCOC(=O)COC1=CC=C(C=C1)CC2C(=O)NC(=O)S2 |
| Canonical SMILES | CCOC(=O)COC1=CC=C(C=C1)CC2C(=O)NC(=O)S2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator